molecular formula C17H15N3O4S B3713854 N-[(3-acetylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide

N-[(3-acetylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide

Cat. No.: B3713854
M. Wt: 357.4 g/mol
InChI Key: IBMCRAFPJGQTMQ-UHFFFAOYSA-N
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Description

N-[(3-acetylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an acetylphenyl group, a carbamothioyl group, and a nitrobenzamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of N-[(3-acetylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide typically involves the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone . This reaction is carried out under inert conditions to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

N-[(3-acetylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl group under suitable conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(3-acetylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s potential enzyme inhibition properties make it a candidate for studying enzyme-substrate interactions.

    Medicine: Its biological activity suggests potential therapeutic applications, such as enzyme inhibitors for treating diseases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(3-acetylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase . The compound binds to the active site of these enzymes, preventing the breakdown of neurotransmitters and thereby exerting its biological effects. The molecular pathways involved include the inhibition of enzyme activity, leading to increased levels of neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

N-[(3-acetylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(3-acetylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-10-14(7-4-8-15(10)20(23)24)16(22)19-17(25)18-13-6-3-5-12(9-13)11(2)21/h3-9H,1-2H3,(H2,18,19,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMCRAFPJGQTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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